![molecular formula C17H13ClN2O B2805002 4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide CAS No. 383146-05-2](/img/structure/B2805002.png)
4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide” is a chemical compound with a complex structure . It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also includes a benzene ring and a carboxamide group .
Molecular Structure Analysis
The molecular structure of “4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide” includes a pyrrole ring, a benzene ring, and a carboxamide group . The InChI code for this compound is provided in some resources , which can be used to generate a detailed structural diagram.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide” are not fully detailed in the available resources. Some resources provide basic information such as the molecular formula and weight .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Properties
4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide is a compound with structural complexity, hinting at potential in various scientific applications. Studies have highlighted the intricate reactions and structural analyses of similar complex organic compounds. For instance, the reaction of chloral with substituted anilines, leading to the formation of various substituted molecules, demonstrates the diverse possibilities in chemical synthesis and the importance of understanding structural properties through techniques such as high-resolution magnetic resonance spectroscopy and ab initio calculations (Issac & Tierney, 1996).
Supramolecular Chemistry and Applications
Compounds like benzene-1,3,5-tricarboxamides (BTAs), which share structural features with 4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide, have been instrumental in various scientific disciplines, including nanotechnology, polymer processing, and biomedical applications. The versatility of BTAs, stemming from their simple structure, easy accessibility, and well-understood supramolecular self-assembly behavior, underscores the potential of structurally complex compounds in advancing supramolecular chemistry (Cantekin, de Greef, & Palmans, 2012).
Pharmacological Investigations
Extensive research on the pharmacological profile of various compounds, including analogs based on the pyrrolidin-2-one pharmacophore, provides insights into the design and biological activity exploration of complex molecules. The studies emphasize the significance of stereochemistry and configuration in determining the biological properties and efficacy of pharmaceutical compounds, suggesting potential directions for the application of 4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide in drug development (Veinberg et al., 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-chloro-N-(4-pyrrol-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c18-14-5-3-13(4-6-14)17(21)19-15-7-9-16(10-8-15)20-11-1-2-12-20/h1-12H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVRBDDOBJQZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

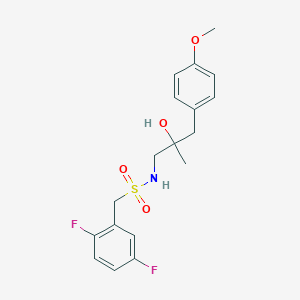
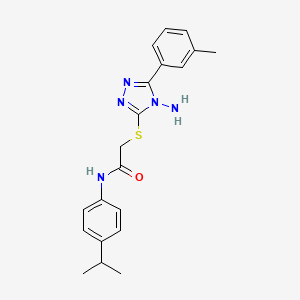
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2804921.png)

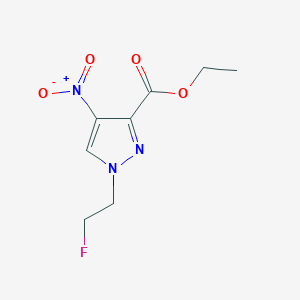
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2804925.png)

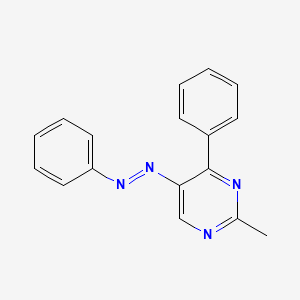
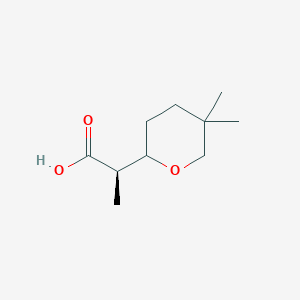
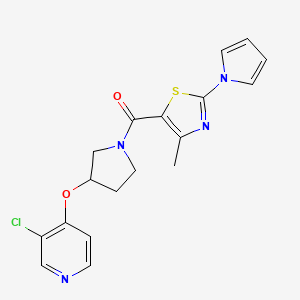

![1-methyl-2-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2804936.png)
![N-[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2804938.png)
